molecular formula C16H19N7O B12244995 6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9-methyl-9H-purine

6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9-methyl-9H-purine

Cat. No.: B12244995
M. Wt: 325.37 g/mol
InChI Key: OZBSQQACMFCZHW-UHFFFAOYSA-N
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Description

6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9-methyl-9H-purine is a complex organic compound that features a purine base substituted with a piperidine ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9-methyl-9H-purine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9-methyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known to inhibit certain enzymes, which can lead to the disruption of cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9-methyl-9H-purine is unique due to its combination of a purine base with a piperidine ring and an oxadiazole moiety. This unique structure allows it to interact with a variety of molecular targets and exhibit a range of biological activities that are not commonly found in simpler oxadiazole derivatives.

Properties

Molecular Formula

C16H19N7O

Molecular Weight

325.37 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(9-methylpurin-6-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H19N7O/c1-22-9-19-12-13(22)17-8-18-14(12)23-6-4-11(5-7-23)16-21-20-15(24-16)10-2-3-10/h8-11H,2-7H2,1H3

InChI Key

OZBSQQACMFCZHW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCC(CC3)C4=NN=C(O4)C5CC5

Origin of Product

United States

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